molecular formula C13H8N2O2 B1391733 6-(4-Formylphenoxy)nicotinonitrile CAS No. 676501-68-1

6-(4-Formylphenoxy)nicotinonitrile

Cat. No.: B1391733
CAS No.: 676501-68-1
M. Wt: 224.21 g/mol
InChI Key: PFLGGJSTWOWOQN-UHFFFAOYSA-N
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Description

6-(4-Formylphenoxy)nicotinonitrile is a chemical research reagent that functions as a potent inhibitor of chitinase-like protein YKL-40 (CHI3L1), a glycosyl hydrolase family 18 member lacking enzymatic activity but playing crucial roles in inflammatory, fibrotic, and oncological pathologies. This compound interferes with YKL-40's interaction with chitin oligomers and heparan sulfate, binding mechanisms through which YKL-40 mediates its biological effects in tissue remodeling, angiogenesis, and disease progression. Researchers utilize this compound to investigate YKL-40's role in macrophage differentiation, cancer cell proliferation, and inflammatory signaling pathways, particularly those involving proposed receptors IL-13Rα2 and Syndecan-1. The compound's molecular structure features both formylphenoxy and nitrile functional groups that contribute to its binding affinity and specificity for YKL-40's chitin-binding domain. Laboratory applications include mechanistic studies of diseases where YKL-40 is implicated, including idiopathic pulmonary fibrosis, arthritis, atherosclerosis, diabetes, cancer angiogenesis, and chronic obstructive lung disease, providing valuable insights for basic research on inflammation and tissue remodeling processes. This product is specifically formulated for research purposes in controlled laboratory environments only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-formylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-11-3-6-13(15-8-11)17-12-4-1-10(9-16)2-5-12/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLGGJSTWOWOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 6 4 Formylphenoxy Nicotinonitrile Analogs

Mechanistic Insights into Nicotinonitrile Formation Reactions

The synthesis of the nicotinonitrile scaffold, a key component of the target molecule, can be achieved through various reaction pathways. These methods often involve multi-component reactions and are influenced by catalytic and stereoelectronic effects.

Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Mechanisms

A significant pathway for the formation of nicotinonitrile derivatives involves a Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) mechanism. researchgate.netresearchgate.net This mechanistic concept has been proposed as the final step in several multi-component syntheses of substituted pyridines. researchgate.netnih.gov The anomeric effect, which describes the stereoelectronic preference for certain conformations in heterocyclic rings, can be extended through conjugated double bonds in what is termed the vinylogous anomeric effect. nih.gov This effect can be a major driving force for the oxidative aromatization of susceptible heterocyclic intermediates to form the stable pyridine (B92270) ring. nih.gov

For instance, the synthesis of coumarin-linked nicotinonitrile derivatives has been achieved through a four-component reaction, with the final step proceeding via a CVABO mechanism. researchgate.net Similarly, the synthesis of various picolinate (B1231196) and picolinic acid derivatives, which are structurally related to nicotinonitriles, is also understood to involve the anomeric effect in an oxidation-reduction process. rsc.org

Michael Addition and Subsequent Cyclization Pathways

The formation of substituted pyridines, including nicotinonitriles, can also proceed through Michael addition-initiated cyclization reactions. sioc.ac.cnnih.gov In these reaction sequences, a nucleophile adds to an electron-deficient alkene (a Michael acceptor), generating an intermediate that subsequently undergoes an intramolecular cyclization to form the heterocyclic ring. sioc.ac.cnnih.gov

Ylide-initiated Michael addition/cyclization reactions have proven to be a versatile method for constructing various cyclic compounds. sioc.ac.cn By modifying the ylide, researchers can control the selectivity of the reaction to produce structurally diverse products. sioc.ac.cn Another example involves the aza-Michael addition, where an amine adds to a Michael acceptor. nih.gov This can be followed by a cascade cyclization to form a stable ring system, a process that has been utilized in the synthesis of N-substituted pyrrolidones from monomers like dimethyl itaconate. nih.gov

Role of Catalysis in Nicotinonitrile Synthesis Pathways

Catalysis plays a crucial role in enhancing the efficiency and selectivity of nicotinonitrile synthesis. Both homogeneous and heterogeneous catalysts have been employed to facilitate these transformations.

Magnetic nanoparticles have emerged as effective and recyclable catalysts in multi-component reactions for synthesizing nicotinonitrile derivatives. researchgate.netnih.gov For example, a magnetic H-bond catalyst, Fe3O4@SiO2@tosyl-carboxamide, has been successfully used under solvent-free conditions, with the reaction mechanism also involving a CVABO step. researchgate.netnih.gov The use of such catalysts aligns with the principles of green chemistry by allowing for easy separation and reuse. nih.gov

Furthermore, chiral bicyclic guanidines have been shown to be effective Brønsted base catalysts in various enantioselective reactions, including those that could lead to chiral nicotinonitrile precursors. iitd.ac.in These catalysts can operate through bifunctional activation modes, influencing the stereochemical outcome of the reaction. iitd.ac.in The development of novel catalysts, such as UiO-66(Zr)-N(CH2PO3H2)2, a nanoporous heterogeneous catalyst, has enabled the synthesis of picolinates at ambient temperatures, highlighting the continuous innovation in catalytic systems for pyridine derivative synthesis. rsc.org

Reactivity Profile of the Formyl Group within the Aryloxynicotinonitrile Framework

The formyl group (-CHO) attached to the phenoxy ring of 6-(4-formylphenoxy)nicotinonitrile imparts significant and versatile reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Electrophilic Reactivity in Condensation and Addition Reactions

The carbon atom of the formyl group is electrophilic and readily undergoes attack by nucleophiles. This reactivity is central to its participation in condensation and addition reactions. Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ebsco.commonash.edu The formyl group can react with amines to form imines or with activated methylene (B1212753) compounds in Knoevenagel-type condensations. These reactions are fundamental in building more complex molecular architectures.

The formyl group also participates in 1,4-addition reactions, also known as Michael additions, where a nucleophile adds to a conjugated system. youtube.com The electrophilicity of the Michael acceptor is a key factor in these reactions. youtube.com The reactivity of α,β-unsaturated carbonyl compounds, which can be formed from the formyl group, with nucleophiles like thiols is a well-studied area, particularly in the context of covalent inhibitors in medicinal chemistry. researchgate.netnih.gov

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde functionality of the formyl group can be readily oxidized or reduced to other functional groups.

Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. This transformation is a common and important reaction in organic synthesis, allowing for the introduction of a carboxyl group.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol (a hydroxyl group) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This provides a route to alcohol derivatives, which can undergo further functionalization.

Nucleophilic Reactivity and Substitution Patterns on the Nicotinonitrile Ring

The pyridine ring, being a π-deficient system, is inherently susceptible to nucleophilic attack. The presence of electron-withdrawing groups further enhances this reactivity. In the context of this compound analogs, the nicotinonitrile moiety is the primary site for nucleophilic reactions.

The cyano group (C≡N) of the nicotinonitrile ring is a key functional group that can undergo various transformations, most notably hydrolysis and amidation, to yield carboxylic acids and amides, respectively. lumenlearning.com These reactions are fundamental in modifying the structure and properties of this compound analogs.

Nitrile Hydrolysis:

The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis. libretexts.org This hydrolysis can be achieved under either acidic or basic conditions. organicchemistrytutor.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, and water, the nitrile is heated, typically under reflux, to yield the corresponding carboxylic acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. lumenlearning.comorganicchemistrytutor.com This is followed by a series of proton transfers to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with a strong base like sodium hydroxide (B78521) leads to the formation of a carboxylate salt. libretexts.orgucsd.edu The mechanism involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

Condition Reagents Initial Product Final Product (after workup)
AcidicStrong acid (e.g., HCl, H₂SO₄), WaterAmide (intermediate)Carboxylic Acid
BasicStrong base (e.g., NaOH, KOH), WaterCarboxylate SaltCarboxylic Acid (after acidification)

Amidation:

The conversion of nitriles to amides can also be accomplished, often under controlled conditions that prevent complete hydrolysis to the carboxylic acid. organicchemistrytutor.com Milder reaction conditions, such as using a base in milder conditions, can sometimes favor the formation of the amide as the primary product. organicchemistrytutor.com

The reactivity of the pyridine ring towards nucleophiles is significantly influenced by the nature and position of its substituents. nih.gov Electron-withdrawing groups, such as the cyano group in nicotinonitrile, decrease the electron density of the ring, making it more susceptible to nucleophilic attack. uoanbar.edu.iqlibretexts.org

The position of substituents is crucial. Nucleophilic aromatic substitution (SNAr) on pyridine rings is most favorable when the leaving group is at the 2- or 4-position (ortho or para to the ring nitrogen). youtube.com This is because the negatively charged intermediate (Meisenheimer complex) can be stabilized through resonance involving the electronegative nitrogen atom. libretexts.org

In the case of this compound, the phenoxy group is at the 6-position. While the cyano group at the 3-position and the ring nitrogen itself activate the ring towards nucleophilic attack, the reactivity at specific positions will be governed by a combination of electronic and steric factors. For instance, studies on substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic substitution can be influenced by the steric bulk of substituents at the 3-position. researchgate.net

Furthermore, the electronic properties of substituents on the pyridine ring can be fine-tuned. A study on NNN pincer-type ligands with various substituents at the 4-position of the pyridine ring demonstrated that both electron-donating and electron-withdrawing groups can modulate the electronic density of the ring and any coordinated metal centers. nih.gov This principle of substituent effects is broadly applicable to understanding and predicting the reactivity of complex pyridine derivatives like this compound.

Strategic Derivatization of 6 4 Formylphenoxy Nicotinonitrile for Advanced Research

Chemoselective Transformations of the Formyl Group

The aldehyde (formyl) group in 6-(4-Formylphenoxy)nicotinonitrile is a prime site for a variety of chemoselective transformations. Its electrophilic carbon atom readily reacts with nucleophiles, enabling the synthesis of a wide array of derivatives without altering the nicotinonitrile core.

The condensation of the formyl group with primary amines, hydroxylamine (B1172632), and hydrazines provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed by the nucleophilic attack of the nitrogen-containing reagent on the aldehyde carbon, followed by dehydration to form the C=N double bond. researchgate.netmasterorganicchemistry.com

Imines: The synthesis of imines is often achieved by reacting the aldehyde with a primary amine in a suitable solvent, sometimes with acid catalysis to facilitate the dehydration step. masterorganicchemistry.com The reaction can also be carried out under solvent-free conditions or with the use of dehydrating agents like tetraethyl orthosilicate (B98303) to drive the equilibrium towards the product. masterorganicchemistry.com For instance, reacting this compound with various anilines or alkylamines can produce a library of corresponding imine derivatives. beilstein-journals.orgresearchgate.net

Oximes: Oximes are prepared by the reaction of the aldehyde with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to liberate the free hydroxylamine. nih.govorgsyn.org Green chemistry approaches, such as grinding the reactants together without a solvent, have also proven effective for oxime synthesis. nih.gov

Hydrazones: Hydrazones are synthesized through the condensation of the aldehyde with hydrazines (e.g., hydrazine (B178648) hydrate (B1144303), phenylhydrazine) or acylhydrazides (e.g., isonicotinic hydrazide). nih.govorganic-chemistry.org These reactions are generally robust and can be performed in protic solvents like ethanol (B145695) or methanol (B129727), often with catalytic amounts of acid. nih.govminarjournal.com The resulting hydrazones are often stable, crystalline solids. researchgate.net

Table 1: Synthesis of Formyl Group Derivatives

Derivative Class Reagent General Conditions Resulting Functional Group
Imine Primary Amine (R-NH₂) Toluene, reflux with Dean-Stark trap; or acid/base catalysis. operachem.com Schiff Base (-CH=N-R)
Oxime Hydroxylamine (NH₂OH) Ethanol/Pyridine, reflux; or grinding with a base. nih.govorgsyn.org Oxime (-CH=N-OH)
Hydrazone Hydrazine (R-NHNH₂) Methanol/Ethanol, reflux, often with acid catalysis. nih.govorganic-chemistry.org Hydrazone (-CH=N-NH-R)

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing two additional key derivatives for further research.

Carboxylic Acid Synthesis: The oxidation of the aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis. libretexts.org Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The reaction converts the formyl group into a carboxyl group, yielding 6-(4-carboxyphenoxy)nicotinonitrile. This transformation is crucial for creating derivatives with altered polarity, acidity, and chelating properties.

Alcohol Synthesis: The reduction of the aldehyde to a primary alcohol can be efficiently achieved using hydride-reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, typically in alcoholic solvents like methanol or ethanol. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, followed by an aqueous workup step. youtube.com This reaction converts this compound to [6-(4-(hydroxymethyl)phenoxy)nicotinonitrile], introducing a hydroxyl group that can be used for subsequent esterification or etherification reactions.

Table 2: Oxidation and Reduction of the Formyl Group

Transformation Reagent Typical Conditions Product
Oxidation Potassium Permanganate (KMnO₄) Basic aqueous solution, heat 6-(4-Carboxyphenoxy)nicotinonitrile
Reduction Sodium Borohydride (NaBH₄) Methanol or Ethanol, room temperature 6-(4-(Hydroxymethyl)phenoxy)nicotinonitrile

Functionalization and Diversification of the Nicotinonitrile Scaffold

The nicotinonitrile ring system itself is a versatile platform that can be modified through various organic reactions to create more complex and diverse molecular architectures.

Furo[2,3-b]pyridines are heterocyclic cores of significant interest in medicinal chemistry. nih.gov Syntheses of this scaffold often involve the construction of the furan (B31954) ring onto a pre-existing pyridine. A common strategy involves the reaction of a 2-halonicotinate derivative with a suitable partner to build the fused furan ring. nih.gov For example, a synthetic route starting from a dichloronicotinic acid can lead to a furo[2,3-b]pyridine (B1315467) core through an SNAr reaction followed by intramolecular cyclization. nih.gov Applying this logic, this compound could potentially be converted to a 2-hydroxy or 2-halopyridine intermediate, which could then undergo cyclization with reagents like ethyl 2-hydroxyacetate to form a fused furo[2,3-b]pyridine system. Such reactions expand the structural diversity of the initial scaffold, leading to rigid, planar molecules with distinct electronic and biological properties. nih.gov

Direct functionalization of the pyridine ring of the nicotinonitrile scaffold can introduce key substituents that modulate the molecule's properties.

Amination: The introduction of an amino group onto the pyridine ring, particularly at the C2 position (Chichibabin reaction), is a valuable transformation. Modern protocols for this reaction exist, such as using sodium hydride (NaH) in the presence of lithium iodide (LiI) to facilitate the amination of pyridine with primary amines. orgsyn.org This method could potentially be adapted to introduce various alkyl or arylamino groups onto the nicotinonitrile core.

Halogenation: Halogenation of the pyridine ring provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The positions on the pyridine ring can be selectively halogenated depending on the reaction conditions and the directing effects of the existing substituents.

Alkylation: Selective alkylation of pyridines can be challenging due to regioselectivity issues. However, methods have been developed for the C4-alkylation of pyridines using a removable blocking group on the pyridine nitrogen. chemistryviews.org This strategy involves converting the pyridine to a pyridinium (B92312) salt, which then directs alkylation to the C4 position under Minisci conditions. chemistryviews.org This approach could be applied to introduce a variety of alkyl groups at the C4 position of the this compound ring.

Derivatization for Analytical and Material Characterization Enhancement

Derivatization is a powerful technique used to improve the analytical detection and characterization of molecules. By modifying a molecule's functional groups, its volatility, thermal stability, or chromatographic behavior can be altered, facilitating analysis by methods like gas chromatography-mass spectrometry (GC-MS). rsc.orgnih.gov

For this compound and its derivatives, the primary amine or hydroxyl groups introduced via the transformations described above can be targeted for derivatization. Acylating reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFA) are commonly used to derivatize primary and secondary amines, increasing their volatility for GC-MS analysis. rsc.org Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize hydroxyl and amino groups. nih.gov

Furthermore, derivatization can be employed to enhance material properties. For instance, the introduction of specific chromophores or fluorophores can impart or enhance fluorescent properties. Nicotinonitrile derivatives have been investigated for their fluorescence, a property that can be tuned by strategic derivatization. nih.gov Attaching moieties that promote specific intermolecular interactions, such as hydrogen bonding or π–π stacking, can influence the solid-state packing and material characteristics of the resulting compounds. researchgate.net The introduction of charged groups through derivatization can also improve solubility and enable analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

Techniques for Improved Volatility and Stability in Chromatographic Analysis

For the analysis of this compound by gas chromatography (GC), derivatization is often essential to increase its volatility and thermal stability. libretexts.orgresearchgate.net The polar formyl group can lead to poor peak shape and adsorption onto the chromatographic column. youtube.com In high-performance liquid chromatography (HPLC), derivatization can improve retention characteristics and stability in the mobile phase. libretexts.org

The primary target for derivatization in this compound is the highly reactive formyl group. While the nitrile group is relatively stable, it can be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions, which could then be further derivatized. chemguide.co.ukchemguide.co.uklibretexts.org However, direct derivatization of the formyl group is a more common and straightforward approach.

For Gas Chromatography (GC):

Silylation: This is a widely used derivatization technique for compounds containing active hydrogens, such as those that might exist in equilibrium with the formyl group (e.g., hydrate form). nih.govresearchgate.net Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net This modification reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. nih.gov

Alkylation: This method involves the replacement of an active hydrogen with an alkyl group. libretexts.org For aldehydes, this can be achieved through various reactions, often targeting the corresponding hydrate or other equilibrium forms. The resulting ether or acetal (B89532) derivatives are typically more volatile and thermally stable than the parent aldehyde. organic-chemistry.org

For High-Performance Liquid Chromatography (HPLC):

Hydrazone Formation: The formyl group of this compound can readily react with hydrazine-based reagents to form stable hydrazone derivatives. chemguide.co.uk A common reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting DNPH-hydrazone is more hydrophobic and possesses a strong chromophore, making it highly suitable for reverse-phase HPLC with UV-Vis detection. chemguide.co.uk

Table 1: Derivatization Techniques for Improved Chromatographic Analysis of this compound

Technique Target Functional Group Derivatizing Agent Resulting Derivative Chromatographic Method Key Improvement
Silylation Formyl (via hydrate) N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) ether/acetal GC Increased volatility and thermal stability
Alkylation Formyl (via hydrate) Alkylating agents (e.g., alkyl halides) Ether/acetal GC Increased volatility and thermal stability
Hydrazone Formation Formyl 2,4-Dinitrophenylhydrazine (DNPH) DNPH-hydrazone HPLC Improved retention and UV-Vis detection

Modifications to Enhance Spectroscopic Response (e.g., Fluorescence)

Enhancing the spectroscopic response, particularly fluorescence, of this compound is crucial for achieving high sensitivity in bioanalytical and other trace-level applications. The native molecule does not possess strong fluorescent properties. Derivatization with a fluorescent tag (fluorophore) can dramatically increase its detectability. libretexts.org The formyl group is the ideal site for such modifications.

Fluorescent Hydrazones: Similar to the derivatization for UV-Vis detection, the formyl group can be targeted with fluorescent hydrazine reagents. Dansyl hydrazine, for example, reacts with aldehydes to produce intensely fluorescent derivatives that can be detected at very low concentrations. sigmaaldrich.com

BODIPY-Based Reagents: Boron-dipyrromethene (BODIPY) dyes are known for their high fluorescence quantum yields and photostability. chemguide.co.uk Reagents such as 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide) react with aldehydes to form highly fluorescent hydrazone derivatives, enabling sensitive detection by HPLC with fluorescence detection. chemguide.co.uk

Other Fluorescent Tags: A variety of other fluorescent labels with reactive groups for aldehydes are available. For instance, 2-diphenylacetyl-1,3-indandione-1-hydrazone (B1235516) reacts with aldehydes to form fluorescent azine derivatives. chemguide.co.uk These derivatives can be separated and quantified using HPLC with a fluorescence detector. chemguide.co.uk

The choice of the fluorescent tag depends on the desired excitation and emission wavelengths, as well as the specific requirements of the analytical method.

Table 2: Modifications to Enhance Spectroscopic Response of this compound

Derivatizing Agent Target Functional Group Resulting Derivative Spectroscopic Enhancement Detection Method
Dansyl hydrazine Formyl Dansyl hydrazone Strong fluorescence HPLC-Fluorescence
BODIPY-aminozide Formyl BODIPY hydrazone High fluorescence quantum yield HPLC-Fluorescence
2-Diphenylacetyl-1,3-indandione-1-hydrazone Formyl Fluorescent azine Enhanced fluorescence HPLC-Fluorescence

Computational and Theoretical Investigations of 6 4 Formylphenoxy Nicotinonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations serve as a powerful lens for examining the molecular world, providing detailed insights into the electronic structure and inherent reactivity of chemical compounds. These theoretical methods are crucial for building structure-property relationships that guide further experimental work.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

For 6-(4-Formylphenoxy)nicotinonitrile, a key structural feature is the diaryl ether linkage. Studies on similar diaryl ether compounds reveal that they typically adopt a non-planar, "bent" conformation to minimize steric repulsion between the two aromatic rings. nih.govnih.gov Therefore, the phenoxy and nicotinonitrile rings in the title compound are expected to be twisted relative to each other, rather than lying in the same plane. The precise bond lengths and angles would be influenced by the electronic nature of the formyl and nitrile substituents.

The electronic properties are largely governed by the constituent functional groups. The formyl (-CHO) and nitrile (-CN) groups are potent electron-withdrawing groups, which significantly polarize the molecule. This polarization creates a distinct electronic landscape, which can be mapped by calculating the molecular electrostatic potential (MESP). The MESP would highlight electron-deficient regions around the formyl and nitrile moieties, and electron-rich areas near the ether oxygen and the pyridine (B92270) nitrogen. DFT calculations on other organic molecules have successfully elucidated such structure-property relationships. researchgate.net

Table 1: Predicted Molecular Properties of this compound via DFT

PropertyPredicted CharacteristicSignificance
Molecular Geometry Non-planar, with a significant dihedral angle between the aromatic rings.Affects molecular packing in the solid state and accessibility of reactive sites.
Bond Characteristics C-O-C ether linkage will define the overall shape; C=O and C≡N bonds will be polarized.Influences vibrational frequencies (IR spectroscopy) and bond reactivity.
Electronic Distribution Electron density is pulled towards the electron-withdrawing formyl and nitrile groups, creating a notable dipole moment.Dictates regions susceptible to nucleophilic or electrophilic attack.

This table is illustrative, based on DFT principles and data from structurally related compounds.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. wikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap typically signifies higher reactivity. imperial.ac.uk

In this compound, the distribution of these orbitals can be predicted based on the electronic nature of its components. The HOMO is expected to be largely localized on the more electron-rich phenoxy ring system, which can donate electron density. Conversely, the LUMO is anticipated to be centered on the electron-deficient nicotinonitrile ring, particularly influenced by the strongly electron-accepting formyl and nitrile groups.

Introducing electron-donating or electron-withdrawing substituents is a common strategy to tune the electronic properties of conjugated molecules. rsc.org In this case, the formyl group's electron-withdrawing nature would lower the energy of the LUMO, making the molecule a better electron acceptor. This tuning of the frontier orbital energies directly impacts the molecule's chemical behavior in reactions.

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties and Reactivity Descriptors

ParameterPredicted CharacteristicImplication for Reactivity
HOMO Energy Relatively high; localized on the phenoxy ring.The phenoxy ring is the likely site for electrophilic attack.
LUMO Energy Relatively low; localized on the nicotinonitrile ring system.The nicotinonitrile ring, especially the formyl carbon, is susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE) Moderate; narrowed by the electron-withdrawing substituents.The molecule is stable but possesses sufficient reactivity for synthetic transformations.
Global Electrophilicity High, due to the low LUMO energy.Indicates a strong capacity to accept electrons in reactions.

This table is illustrative and based on FMO theory and computational studies of analogous molecules. nih.govmdpi.com

Evaluation of Intramolecular Interactions and Conformational Landscapes

The flexibility inherent in this compound is primarily due to the rotational freedom around the C-O bonds of the ether linkage. This allows the molecule to adopt various spatial arrangements, or conformations. The collection of all possible conformations and their relative energies constitutes the molecule's conformational landscape.

Computational modeling can map this landscape by systematically rotating the bonds and calculating the energy of each resulting conformer. This analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt. The stability of each conformer is dictated by a subtle interplay of intramolecular forces, including steric hindrance between the rings and weak non-covalent interactions. For second-generation NNRTIs, which are often flexible molecules, this conformational adaptability is key to their function. nih.gov A thorough conformational search is often critical for accurate predictions of biological activity. nih.gov For this compound, the orientation of the formyl group relative to the nitrile and the pyridine nitrogen will be a critical conformational feature.

Reaction Pathway Modeling and Transition State Analysis

Beyond static properties, computational chemistry can simulate the dynamic process of a chemical reaction, providing a virtual window into the transformation of reactants into products.

Elucidation of Mechanistic Details through Computational Simulations

Computational simulations can map the potential energy surface of a reaction, tracing the lowest energy path from reactants to products. This path includes high-energy "transition states," which represent the energy barrier that must be overcome for the reaction to proceed. The structure and energy of these transition states are key to understanding reaction rates and mechanisms.

For instance, a reaction involving the formyl group of this compound, such as its reduction or its reaction with a nucleophile, could be modeled. acs.orgacs.org A plausible mechanism could be proposed and then tested computationally. acs.org By calculating the energies of all proposed intermediates and transition states, the most energetically favorable reaction pathway can be identified, offering a detailed, step-by-step picture of the molecular transformations. Modern electronic structure simulation packages are increasingly powerful tools for such investigations. arxiv.org

Predicting Selectivity in Derivatization Reactions

A molecule with multiple functional groups like this compound presents challenges in synthetic chemistry, as reactions could potentially occur at several sites. Predicting which site is most likely to react (regioselectivity) is crucial for designing efficient synthetic routes.

Computational chemistry offers a solution by modeling the reaction at each potential site and comparing the activation energies. The pathway with the lowest activation energy barrier is predicted to be the major one. For example, one could computationally compare the energy barriers for a nucleophile attacking the formyl carbon versus the nitrile carbon.

Furthermore, advanced computational workflows, sometimes incorporating machine learning, are being developed to predict site selectivity in complex reactions like aromatic C-H functionalization. rsc.orgmit.edu Such methods can rapidly screen possibilities and guide synthetic efforts by predicting which C-H bonds on the aromatic rings are most susceptible to activation, potentially in the presence of a directing group. chemrxiv.org This predictive power is invaluable for accelerating the discovery of new materials and pharmaceuticals.

In Silico Approaches to Molecular Design and Virtual Screening

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds. These computational techniques allow researchers to model, simulate, and analyze biological and chemical systems, thereby reducing the time and cost associated with experimental screening. For a compound like this compound, these approaches are pivotal in exploring its therapeutic potential, understanding its interactions with biological targets, and guiding the synthesis of more potent and selective analogs.

Virtual screening, a key component of in silico drug design, involves the computational screening of large libraries of chemical compounds against a specific biological target. mdpi.com This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening. Ligand-based methods rely on the knowledge of known active molecules to identify new compounds with similar properties, while structure-based methods require the three-dimensional (3D) structure of the target protein to dock and score potential inhibitors. mdpi.com The absence of a known host cell homolog for certain viral or bacterial enzymes makes them attractive targets for selective therapies with fewer off-target effects, a principle that guides the screening process. biotechnologia-journal.org

Computational tools are also employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds. researchgate.netnih.gov Predicting factors like oral bioavailability and the ability to cross the blood-brain barrier early in the design phase helps in prioritizing compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later clinical trials. researchgate.netnih.gov

Scaffold Profiling and Structure-Activity Relationship (SAR) Studies

The nicotinonitrile (3-cyanopyridine) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs. ekb.egresearchgate.net Its versatility allows for various chemical modifications, making it an attractive starting point for developing new therapeutic agents. ekb.eg The cyanopyridine scaffold has been identified as a key structural element in compounds with anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For the nicotinonitrile scaffold, SAR studies have revealed critical insights. For instance, in a series of nicotinonitrile derivatives designed as Pim kinase inhibitors, modifications at different positions of the cyanopyridine ring led to significant variations in cytotoxic activity. nih.gov Similarly, research on 4,6-diaryl-3-cyano-2-pyridones showed that specific substitutions could induce apoptosis in cancer cells by overexpressing p53 and suppressing anti-apoptotic genes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies provide a more detailed, quantitative correlation between the physicochemical properties of a series of compounds and their biological activities. mdpi.com A QSAR study on 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, which are structurally analogous to this compound, demonstrated that the inhibitory activity against the sodium-calcium exchanger (NCX) was dependent on the hydrophobicity (π) and the shape (Biv) of the substituent at the 3-position of the phenyl ring. nih.gov Such studies are crucial for optimizing lead compounds by fine-tuning their structural and electronic properties. nih.govfrontiersin.org

The table below summarizes key SAR findings for various nicotinonitrile-based scaffolds from different research studies.

Scaffold/Derivative SeriesKey Structural ModificationsImpact on Biological ActivityReference
Pim-1 Kinase Inhibitors Modifications at positions 4 and 6 of the cyanopyridinone scaffold.Compound 4d showed remarkable Pim-1 kinase inhibitory activity (IC₅₀ = 0.46 µM), exceeding that of the reference compounds. nih.gov nih.gov
Nicotinonitrile Apoptotic Inducers Introduction of a dimethyl amino group.Compound 8e was the most potent against three Pim kinase isoforms (IC₅₀ ≤ 0.28 µM) and induced cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov nih.gov
6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamides Substituents at the 3-position of the terminal phenyl ring.Inhibitory activity against reverse NCX was shown to be dependent on the hydrophobicity and shape of the substituent. nih.gov nih.gov
4-Anilinoquinoline-3-carbonitriles Addition of Michael acceptors (e.g., butynamide, crotonamide) at the 6-position.Created potent, irreversible inhibitors of EGFR and HER-2 kinases with enhanced biological properties due to improved water-solubility and reactivity. nih.gov nih.gov

Rational Design Principles for Novel Nicotinonitrile-Based Structures

Rational design aims to create new molecules with specific biological functions based on a detailed understanding of the target's structure and the ligand's SAR. For the this compound scaffold, several design principles can be applied to develop novel derivatives with enhanced therapeutic properties.

Target-Specific Interactions: The design process often begins by identifying a specific biological target, such as a kinase or receptor. biotechnologia-journal.org For nicotinonitrile derivatives, Pim-1 kinase has been a prominent target. nih.govnih.gov Molecular docking and dynamic simulations are used to predict how a ligand binds to the active site of a target protein. nih.gov For instance, docking studies of nicotinonitrile derivatives with Pim-1 kinase revealed that a dimethyl amino group could exploit a negative electrostatic potential surface, leading to a stable complex with high binding affinity. nih.gov The formyl group (-CHO) on the phenoxy ring of this compound is an important functional group that can form covalent bonds with nucleophilic residues (like cysteine or lysine) in a protein's active site, potentially leading to irreversible inhibition.

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the core molecular structure with a different one while retaining similar biological activity. This can lead to novel compounds with improved properties or different intellectual property profiles. chemrxiv.org More commonly, bioisosteric replacement is used, where a functional group is replaced with another that has similar physicochemical properties. For example, the formyl group could be replaced with other electron-withdrawing groups or moieties capable of forming hydrogen bonds to optimize target interactions.

Hybrid Molecule Design: This principle involves combining two or more pharmacophores (active structural motifs) into a single hybrid molecule. The goal is to create a multi-target agent that can modulate different biological pathways simultaneously, which can be advantageous for treating complex diseases like cancer. ekb.egbohrium.com For example, a nicotinonitrile scaffold could be hybridized with a quinazolinone moiety, another structure known for its anticancer properties, to create a dual-action inhibitor. researchgate.net

Optimization of Physicochemical Properties: A key aspect of rational design is optimizing the drug-like properties of a molecule. This includes improving aqueous solubility, metabolic stability, and cell permeability. mdpi.com For instance, incorporating water-solubilizing substituents, as demonstrated in the design of 4-anilinoquinoline-3-carbonitrile (B11863878) inhibitors, can lead to enhanced biological activity in vivo. nih.gov Computational tools can predict these properties, allowing for the in silico filtering of large compound libraries before synthesis. mdpi.comnih.gov

The table below outlines rational design strategies that can be applied to the this compound scaffold.

Design PrincipleStrategy for this compoundPotential OutcomeReference
Target-Specific Interactions Utilize the formyl group to form covalent bonds with nucleophilic residues in a target's active site (e.g., kinases, proteases).Irreversible and potent inhibition of the target enzyme. nih.gov
Bioisosteric Replacement Replace the ether linkage with more stable linkers like amides or sulfonamides. Replace the formyl group with other hydrogen bond acceptors/donors.Improved metabolic stability and modified binding interactions. nih.gov
Hybrid Molecule Design Combine the nicotinonitrile scaffold with another pharmacophore known for a complementary biological activity (e.g., a pyrazole (B372694) moiety).Creation of dual-target inhibitors (e.g., dual c-Met and Pim-1 inhibitors) for enhanced efficacy. nih.gov researchgate.netnih.gov
Physicochemical Property Optimization Introduce polar functional groups or ionizable moieties to the phenoxy ring or the nicotinonitrile core.Enhanced aqueous solubility and improved pharmacokinetic profile. nih.gov nih.gov

By integrating these computational and theoretical approaches, researchers can efficiently navigate the vast chemical space to design and optimize novel nicotinonitrile-based structures, such as derivatives of this compound, for a wide range of therapeutic applications.

Applications of 6 4 Formylphenoxy Nicotinonitrile in Advanced Materials Science

Development of Nicotinonitrile-Based Optical Materials

The presence of both electron-donating (phenoxy ether) and electron-withdrawing (nitrile and formyl) groups across a delocalized π-electron system positions 6-(4-Formylphenoxy)nicotinonitrile as a promising candidate for optical materials. These materials interact with light to produce specific responses, making them valuable for various technological applications.

Non-Linear Optical (NLO) Properties of Cyanopyridine Systems

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property crucial for technologies like optical switching and frequency conversion. nih.gov Organic molecules with extensive π-conjugated systems, particularly those with donor-acceptor groups, are known to possess significant NLO properties. nih.gov

The structure of this compound, featuring a cyanopyridine acceptor and a formyl-substituted phenoxy donor, creates an intramolecular charge transfer (ICT) system. This electronic asymmetry is a key requirement for second-order NLO activity. Computational studies on similar organic compounds with π-conjugated frameworks have demonstrated that such molecules can exhibit high values of second hyperpolarizability (γ), a measure of third-order NLO response. nih.gov The delocalization of electrons across the pyridine (B92270) and benzene (B151609) rings facilitates this response. The investigation of NLO properties in related heterocyclic compounds, such as chromene derivatives, has shown that a low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to enhanced NLO characteristics. nih.gov Given its conjugated nature, the cyanopyridine system within this compound suggests its potential for use in NLO devices. scielo.org.co

Design of Fluorescent Probes and Chemosensors

Fluorescent chemosensors are molecules designed to detect specific ions or molecules by producing a measurable change in their fluorescence. The design of these sensors often involves three components: a fluorophore (the light-emitting part), a recognition site (which binds to the target analyte), and a linker. thno.org

The this compound scaffold is well-suited for this purpose. The nicotinonitrile moiety can act as a fluorophore, while the chemically reactive formyl group (-CHO) on the phenoxy ring serves as an excellent recognition site or a point for further functionalization. For instance, the formyl group can react with specific analytes, leading to a change in the molecule's electronic structure and, consequently, its fluorescence emission.

Research on other formyl-containing aromatic compounds has demonstrated their effectiveness as chemosensors. For example, diformylphenol derivatives have been developed as fluorescent pH sensors. nih.gov In these systems, the deprotonation of a phenolic hydroxyl group at varying pH levels alters the intramolecular charge transfer, resulting in a significant enhancement of fluorescence intensity. nih.gov This principle can be applied to sensors based on this compound, where the formyl group could be used to detect specific amines or hydrazines through condensation reactions that modulate the molecule's fluorescent output. The development of such probes is critical for applications like biological imaging, where sensors can detect analytes such as peroxynitrite in living cells. thno.org

Exploration in Electrical Material Applications

The electronic characteristics of nicotinonitrile derivatives also make them candidates for applications in electrical materials, where conductivity and the ability to integrate into electronic components are paramount.

Conductive Properties of Nicotinonitrile Derivatives

The study of the physicochemical properties of cyanopyridine derivatives has included the measurement of their electrical conductance. scielo.org.coresearchgate.net The conductivity of these compounds is influenced by their molecular structure and the solvent in which they are dissolved. scielo.org.co The presence of the polar nitrile group (C≡N) and the aromatic rings in the structure of this compound allows for electronic interactions that can support charge transport.

Studies on various synthesized cyanopyridine derivatives have determined their conductance in solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net These investigations provide a framework for understanding how modifications to the cyanopyridine core affect electrical properties. Although specific data for this compound is not detailed in the provided context, the general findings for the class of compounds indicate a potential for tunable conductivity.

Table 1: Measured Conductance (κ) of Selected Cyanopyridine Derivatives in DMF at 298.15 K This table is illustrative of conductance studies on cyanopyridine derivatives as a class of compounds.

Compound IDMolecular FormulaMeasured Conductance (κ)
CP-1C23H18Cl N5O0.59
CP-2C22H17Cl N40.56
CP-3C22H16BrCl N40.63
CP-4C22H17Cl N40.69
CP-5C22H16Cl N5O20.64
Data derived from studies on various cyanopyridine derivatives. researchgate.net

Integration into Electronic Devices

The potential integration of nicotinonitrile derivatives into electronic devices stems from their semiconductor-like properties and their ability to form organized structures. aps.org Materials capable of self-assembly into thin films or nanostructures are highly sought after for creating components for electronics. researchgate.net The structure of this compound is conducive to forming self-organized nanostructured materials on conductive substrates like indium tin oxide (ITO). researchgate.net

Furthermore, the compound's classification as a material building block for electronic materials suggests its utility in creating more complex systems. bldpharm.com Its π-conjugated system is characteristic of organic semiconductors, which are the active components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The formyl and cyano groups provide opportunities for chemical modification to fine-tune the electronic energy levels (HOMO/LUMO) for efficient charge injection and transport in such devices.

Utilization as Building Blocks for Polymeric and Nanostructured Materials

One of the most significant applications of this compound is its use as a monomer, or building block, for the synthesis of polymers and the fabrication of nanostructured materials. bldpharm.comscitechdaily.com The reactivity of its functional groups is key to this application.

The term "building block" in chemistry refers to a molecule that can be readily reacted to form larger, more complex structures. this compound fits this description perfectly due to its distinct reactive sites.

Table 2: Functional Groups of this compound and Their Role as a Building Block

Functional GroupChemical FormulaRole in Material Synthesis
Formyl Group-CHOReactive site for polymerization (e.g., condensation reactions), cross-linking, and surface functionalization.
Nitrile (Cyano) Group-C≡NCan be hydrolyzed or reduced to other functional groups; contributes to polarity and intermolecular interactions.
Ether Linkage-O-Provides flexibility to the molecular backbone in a polymer chain.
Aromatic RingsC₅H₃N, C₆H₄Form the rigid, π-conjugated backbone of polymers, contributing to thermal stability and electronic properties.

The formyl group is particularly useful, allowing the molecule to undergo condensation polymerization with other monomers containing active hydrogen atoms (like amines or phenols). This is analogous to how other phenolic aldehydes, such as vanillin, are used to create renewable polymers. psu.edu The resulting polymers could have a range of properties depending on the co-monomer used, from rigid thermosets to flexible thermoplastics.

Moreover, these molecules can be used to create precisely structured materials like Molecularly Imprinted Polymers (MIPs), where the building block is chosen to create specific binding cavities for a target molecule. researchgate.net The ability of molecules to self-assemble is also crucial for creating nanostructured materials with ordered architectures, which can have unique optical and electronic properties. researchgate.net The defined shape and functional groups of this compound make it a prime candidate for constructing such advanced, functional materials. rsc.org

Role of the Formyl Group in Polymerization and Cross-Linking Reactions

The aldehyde, or formyl group (-CHO), is a cornerstone of organic synthesis, known for its reactivity and ability to participate in a wide array of chemical transformations. In the context of materials science, this reactivity is harnessed to build polymer chains and to create robust, three-dimensional networks through cross-linking.

The formyl group of this compound can readily undergo polycondensation reactions . For instance, it can react with diamines to form polyimines (also known as Schiff bases), which are polymers containing carbon-nitrogen double bonds in their backbone. numberanalytics.com This type of polymerization is a versatile method for creating linear or network polymers with interesting electronic and thermal properties.

Furthermore, the formyl group is an excellent candidate for cross-linking pre-existing polymers. numberanalytics.comspecialchem.com Polymers functionalized with nucleophilic groups, such as amines or hydroxyls, can be cross-linked by reacting them with this compound. This process introduces covalent bonds between polymer chains, leading to the formation of a thermosetting material with improved mechanical strength, thermal stability, and solvent resistance. specialchem.com The general mechanism for chemical cross-linking often involves the formation of covalent bonds between polymer chains, creating a durable 3D network. specialchem.com

The reactivity of the formyl group can be modulated by reaction conditions such as temperature, pH, and the choice of catalyst. This tunability allows for precise control over the extent of polymerization or cross-linking, enabling the fine-tuning of the final material's properties.

Reaction TypeReactant for Formyl GroupResulting Linkage/StructurePotential Polymer Property
PolycondensationDiaminesImine (Schiff Base)Thermally stable, potentially conductive
PolycondensationDiolsAcetal (B89532)Good mechanical properties
Cross-linkingPolyols (e.g., PVA)Acetal cross-linksIncreased rigidity, solvent resistance
Cross-linkingPolyamines (e.g., PEI)Imine cross-linksEnhanced mechanical strength, thermal stability

This table presents potential reactions and resulting properties based on the known reactivity of the formyl group.

Assembly of Functional Architectures with Defined Orientations

The ability of molecules to self-assemble into well-defined, ordered structures is a key principle in the bottom-up fabrication of functional materials. The molecular structure of this compound, with its combination of polar (nitrile and formyl) and aromatic components, suggests a propensity for forming supramolecular assemblies. nih.gov These assemblies are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov

The nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. nih.gov The formyl group, being polar, can also engage in dipole-dipole interactions. This combination of interactions can lead to the formation of one-, two-, or three-dimensional architectures with a high degree of order. For instance, molecules with similar functionalities have been shown to self-assemble into nanotubes, tapes, and other complex nanostructures. mdpi.com

The orientation of the molecules within these assemblies can be controlled by carefully tuning factors such as solvent polarity, temperature, and concentration. This control over molecular arrangement is crucial for developing materials with anisotropic properties, such as directional charge transport or polarized light emission, which are highly desirable for applications in electronics and photonics. The integration of such molecules into crystalline solids can also pave the way for post-synthetic modification, allowing for the rapid diversification of functional materials. nih.gov

Engineering of Novel Materials Through Structure-Property Relationship (SPR) Studies

The performance of a material is intrinsically linked to its chemical structure. By systematically modifying the molecular architecture of a building block like this compound and studying the resulting changes in the material's properties, it is possible to establish structure-property relationships (SPRs). This knowledge is invaluable for the rational design of new materials with specific, predetermined characteristics.

Tailoring Material Characteristics through Strategic Substituent Modification

The properties of polymers derived from this compound can be finely tuned by introducing different substituent groups onto its aromatic rings. For example, adding electron-donating or electron-withdrawing groups can alter the electronic properties of the resulting polymer, affecting its conductivity, dielectric constant, and optical properties.

The introduction of bulky side groups can influence the polymer's morphology and crystallinity. uomustansiriyah.edu.iq For instance, bulky substituents can hinder close chain packing, leading to a more amorphous material with increased solubility and potentially lower mechanical strength. uomustansiriyah.edu.iq Conversely, the introduction of groups that promote intermolecular interactions, such as hydrogen bonding, can enhance crystallinity and lead to materials with higher strength and thermal stability. mdpi.com

The table below illustrates hypothetical effects of substituents on the properties of a polymer derived from a modified this compound monomer.

Substituent (X) on Phenoxy RingElectronic EffectPotential Impact on Polymer Properties
-OCH₃ (Methoxy)Electron-donatingIncreased electron density, potential for enhanced optical activity
-NO₂ (Nitro)Electron-withdrawingReduced electron density, potential for improved thermal stability
-C(CH₃)₃ (tert-Butyl)Bulky, weakly electron-donatingIncreased solubility, lower packing density, more amorphous
-OH (Hydroxyl)Electron-donating, H-bond donorIncreased intermolecular interactions, potentially higher Tg

This table provides a conceptual overview of how substituent changes could influence polymer characteristics based on established principles of polymer chemistry.

Exploration of Amphiphilic Properties for Material Design

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are the building blocks of many self-assembling systems, such as micelles and vesicles. While this compound itself is not strongly amphiphilic, it can be chemically modified to impart amphiphilic character.

For example, the formyl group can be used as a reactive handle to attach long alkyl chains (hydrophobic) or polyethylene (B3416737) glycol (PEG) chains (hydrophilic). nsf.gov This would result in an amphiphilic molecule capable of self-assembling in aqueous or organic media.

Alternatively, this compound could be used as a monomer in the synthesis of amphiphilic block copolymers . nih.gov By polymerizing it with a hydrophilic monomer, a block copolymer with distinct hydrophobic and hydrophilic blocks can be created. These block copolymers can self-assemble into a variety of nanostructures, including spheres, cylinders, and lamellae, depending on the relative lengths of the blocks. nih.gov Such materials have a wide range of potential applications, including drug delivery, nanotechnology, and as templates for the synthesis of porous materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Formylphenoxy)nicotinonitrile, and how can reaction conditions be optimized?

  • Answer: The synthesis of nicotinonitrile derivatives typically involves multi-step reactions, such as Suzuki-Miyaura cross-coupling for aryl-aryl bond formation or condensation of α,β-unsaturated ketones with malononitrile . For example, Suzuki coupling of halogenated nicotinonitrile intermediates with boronic acids (e.g., 4-formylphenylboronic acid) under catalytic conditions (Pd catalysts, base) is a common approach . Reaction optimization includes solvent selection (e.g., DMSO or dichloromethane), temperature control (50–80°C), and stoichiometric ratios to improve yields (typically 60–85%) .

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

  • Answer: X-ray crystallography reveals non-planar molecular geometries, with dihedral angles between aromatic rings (e.g., 25–43° between pyridine and substituted phenyl groups) . Intermolecular interactions, such as N–H⋯N hydrogen bonds and π–π stacking (3.7–3.9 Å distances), stabilize crystal packing . Disorder in substituents (e.g., thiophene rings) is resolved using occupancy refinement in SHELXL .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Answer: Key techniques include:

  • NMR spectroscopy: ¹H/¹³C NMR confirms functional groups (e.g., formyl protons at δ 9.8–10.2 ppm, nitrile absence in proton spectra) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ≈ m/z 238.24 for C₁₃H₉N₂O₂) .
  • FT-IR: Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How do the electronic properties of the formyl and nitrile groups influence the reactivity of this compound in nucleophilic addition reactions?

  • Answer: The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent formyl moiety, facilitating nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones . Computational studies (DFT) show localized LUMO regions at the formyl group, directing site-specific reactivity . For example, reactions with hydroxylamine yield oxime derivatives, critical for bioactivity screening .

Q. What strategies are employed to resolve data discrepancies in crystallographic refinement of nicotinonitrile derivatives?

  • Answer: Discrepancies (e.g., thermal motion, disorder) are addressed via:

  • Multi-conformational modeling: Assign partial occupancies to disordered groups (e.g., thiophene rings in 6-(4-aminophenyl) derivatives) .
  • Hydrogen bonding constraints: Restrain N–H distances (0.88–0.93 Å) and angles (160–177°) during refinement in SHELXL .
  • High-resolution data: Use synchrotron radiation (λ < 1 Å) to improve data quality for twinned crystals .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Answer: SAR analysis involves:

  • Functional group substitution: Replacing the formyl group with electron-deficient moieties (e.g., trifluoromethyl) improves enzyme inhibition (e.g., IC₅₀ < 10 μM for kinase targets) .
  • Bioisosteric replacements: Substituting the phenoxy group with thioethers enhances binding to hydrophobic protein pockets .
  • Fluorescence tagging: Incorporating fluorophores (e.g., dansyl groups) enables tracking of cellular uptake and target engagement .

Methodological Considerations

  • Data Contradiction Analysis: Conflicting bioactivity results (e.g., variable IC₅₀ values) may arise from assay conditions (pH, solvent). Validate using orthogonal assays (e.g., SPR vs. enzymatic assays) .

  • Table of Comparative Reactivity:

    Reaction TypeReagentsYield (%)Conditions
    Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF72–8580°C, 12 h
    Nucleophilic AdditionNH₂OH·HCl, EtOH65–78RT, 4 h
    Reductive AminationNaBH₃CN, MeOH55–680°C to RT, 6 h

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.